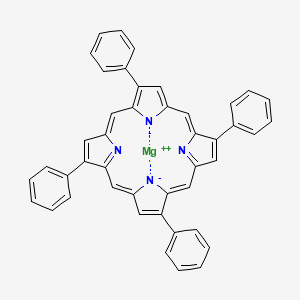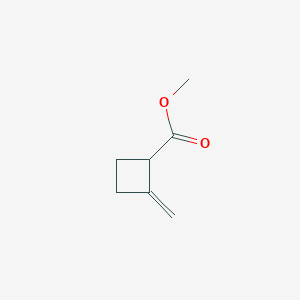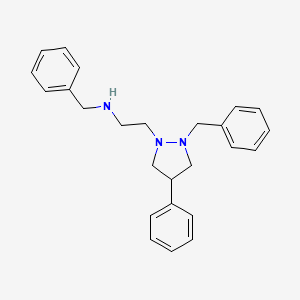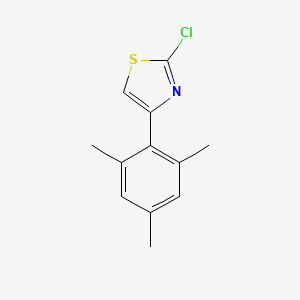
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 2,4,6-trimethylphenyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted thiazoles.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
2-Chloro-4-phenyl-1,3-thiazole: Lacks the trimethyl substitution on the phenyl ring.
4-(2,4,6-Trimethylphenyl)-1,3-thiazole: Lacks the chlorine substitution.
2,4,6-Trimethylphenyl isothiocyanate: Precursor in the synthesis of the target compound.
Uniqueness: 2-Chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the 2,4,6-trimethylphenyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
786610-33-1 |
|---|---|
Fórmula molecular |
C12H12ClNS |
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
2-chloro-4-(2,4,6-trimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10/h4-6H,1-3H3 |
Clave InChI |
BWQKUPFIWIDWRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



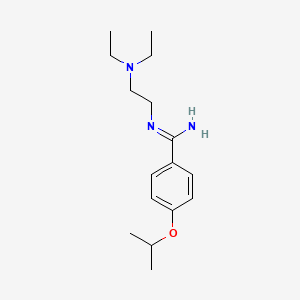
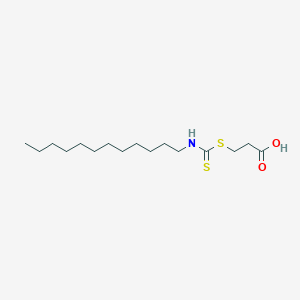


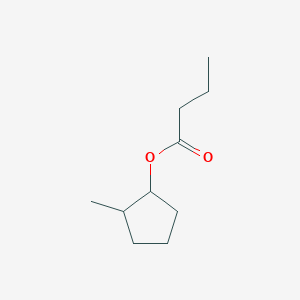
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)

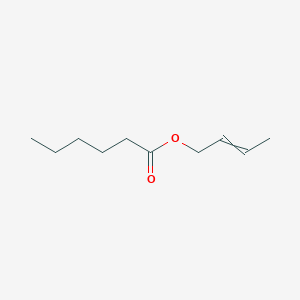
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
